An In-Depth Technical Guide to N-Ethyl-4-methoxy-3-methylbenzenesulfonamide: Synthesis, Physicochemical Profiling, and Pharmacological Utility
An In-Depth Technical Guide to N-Ethyl-4-methoxy-3-methylbenzenesulfonamide: Synthesis, Physicochemical Profiling, and Pharmacological Utility
Executive Summary
In the landscape of modern medicinal chemistry, arylsulfonamides represent one of the most privileged scaffolds, historically foundational to the development of antimicrobials, diuretics, and selective enzyme inhibitors. N-ethyl-4-methoxy-3-methylbenzenesulfonamide (CAS: 664317-88-8)[1] is a highly specialized secondary sulfonamide building block. Unlike primary sulfonamides, which are notorious for their promiscuous binding to metalloenzymes, the strategic N-alkylation and electron-rich aromatic substitution of this compound make it an invaluable intermediate for designing highly selective therapeutics, agrochemicals, and targeted combinatorial libraries.
This whitepaper provides a comprehensive, self-validating framework covering the physicochemical properties, structural-activity relationship (SAR) logic, and rigorous synthetic methodologies required to utilize this compound effectively in advanced research settings.
Molecular Architecture & Physicochemical Profile
The molecular architecture of N-ethyl-4-methoxy-3-methylbenzenesulfonamide is defined by three distinct functional domains:
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The Aromatic Core: A benzene ring substituted with a methoxy group (-OCH₃) at the para position and a methyl group (-CH₃) at the meta position. These electron-donating groups increase the electron density of the aromatic ring, subtly altering the pKa of the distal sulfonamide and enhancing the molecule's metabolic stability against oxidative degradation.
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The Sulfonyl Spacer: The -SO₂- group provides a rigid, tetrahedral geometry that dictates the spatial orientation of the N-alkyl tail.
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The Secondary Amine Tail: The N-ethyl substitution restricts hydrogen-bond donor capacity to a single proton, significantly increasing the molecule's lipophilicity (LogP) compared to its primary amine counterparts.
Table 1: Quantitative Physicochemical Data
| Property | Value | Structural Implication |
| Chemical Name | N-ethyl-4-methoxy-3-methylbenzenesulfonamide | IUPAC Standard |
| CAS Registry Number | 664317-88-8[1] | Unique Identifier |
| Molecular Formula | C₁₀H₁₅NO₃S | Stoichiometric basis |
| Molecular Weight | 229.30 g/mol | Highly favorable for Lipinski's Rule of 5 |
| Hydrogen Bond Donors | 1 (Secondary NH) | Limits non-specific aqueous solvation |
| Hydrogen Bond Acceptors | 3 (Sulfonyl O₂, Methoxy O) | Facilitates targeted receptor interactions |
| Topological Polar Surface Area | ~55.6 Ų | Excellent predicted membrane permeability |
Pharmacological Relevance & Structural Logic (SAR)
To understand the utility of N-ethyl-4-methoxy-3-methylbenzenesulfonamide, one must analyze the causality of its structural modifications.
Primary arylsulfonamides (R-SO₂NH₂) are classic, potent inhibitors of Carbonic Anhydrase (CA) , a ubiquitous zinc-containing metalloenzyme[2]. The primary sulfonamide nitrogen deprotonates at physiological pH, allowing the resulting anion to form a coordinate covalent bond directly with the active-site Zinc(II) ion[3]. While useful for treating glaucoma or altitude sickness, this mechanism is a major source of off-target toxicity when designing drugs for other targets.
The N-Alkylation Advantage: By introducing the N-ethyl group, this compound intentionally abolishes CA coordination. The ethyl steric bulk prevents the necessary tetrahedral approach to the zinc cavity, while the loss of a proton alters the ionization profile, preventing the formation of the highly nucleophilic sulfonamide anion[3]. Consequently, this scaffold is redirected toward hydrophobic pockets in targeted G-protein coupled receptors (GPCRs), proteases, or cyclooxygenase (COX) enzymes.
Fig 1: SAR logic demonstrating how N-alkylation abolishes off-target zinc coordination.
Synthetic Methodology: A Self-Validating Protocol
As an Application Scientist, I emphasize that a protocol is only as good as its underlying chemical logic. The synthesis of N-ethyl-4-methoxy-3-methylbenzenesulfonamide relies on a nucleophilic acyl substitution cascade[4].
Experimental Workflow
Reagents:
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Starting Material: 4-methoxy-3-methylbenzenesulfonyl chloride (1.0 eq)[5]
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Nucleophile: Ethylamine (2.0 M solution in THF, 1.1 eq)
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Acid Scavenger: Triethylamine (TEA, 1.5 eq)
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Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Procedure & Causality:
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Preparation & Solubilization: Dissolve 4-methoxy-3-methylbenzenesulfonyl chloride (10 mmol) in 20 mL of anhydrous DCM under an inert argon atmosphere.
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Causality: Anhydrous DCM is strictly selected over aqueous systems to prevent the competitive hydrolysis of the sulfonyl chloride into its corresponding, unreactive sulfonic acid[4].
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Temperature Control: Cool the reaction vessel to 0°C using an ice-water bath.
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Causality: The sulfonylation of amines is highly exothermic. Thermal control prevents the degradation of the ethylamine reagent and suppresses the formation of bis-sulfonated byproducts.
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Nucleophilic Addition: Add TEA (15 mmol) to the stirring solution, followed by the dropwise addition of the ethylamine solution (11 mmol) over 15 minutes.
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Causality: TEA acts as a non-nucleophilic base to scavenge the HCl byproduct. Without TEA, the liberated HCl would protonate the unreacted ethylamine, rendering it non-nucleophilic and stalling the reaction at a maximum of 50% conversion.
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Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours. Monitor completion via TLC (Hexanes:Ethyl Acetate 7:3).
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Quenching & Extraction: Quench the reaction with 20 mL of 1M HCl to neutralize excess TEA and unreacted ethylamine. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Fig 2: Synthetic workflow for N-ethyl-4-methoxy-3-methylbenzenesulfonamide via nucleophilic attack.
Analytical Validation (E-E-A-T Framework)
Trustworthiness in chemical synthesis requires a self-validating system. To confirm the structural integrity and purity of the synthesized N-ethyl-4-methoxy-3-methylbenzenesulfonamide, the following orthogonal analytical cascade must be executed:
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High-Performance Liquid Chromatography (HPLC-UV):
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Purpose: Establishes compound purity (>98% required for biological assays). The electron-rich aromatic ring will exhibit strong UV absorbance at ~254 nm.
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Liquid Chromatography-Mass Spectrometry (LC-MS):
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Purpose: Confirms molecular weight. In positive electrospray ionization (ESI+), the expected pseudo-molecular ion[M+H]⁺ will appear at m/z 230.1 .
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Proton Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃):
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Purpose: Absolute structural elucidation.
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Expected Signals:
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δ ~1.1 ppm (triplet, 3H): Terminal methyl group of the N-ethyl chain.
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δ ~2.2 ppm (singlet, 3H): Aromatic methyl group at the C3 position.
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δ ~3.0 ppm (quartet, 2H): Methylene protons of the N-ethyl chain, split by the adjacent methyl group.
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δ ~3.9 ppm (singlet, 3H): Methoxy protons at the C4 position.
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δ ~4.5 ppm (broad triplet, 1H): Sulfonamide NH proton (exchangeable with D₂O).
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δ ~6.9 - 7.7 ppm (multiplet, 3H): Aromatic protons exhibiting a characteristic 1,2,4-trisubstitution splitting pattern.
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Conclusion
N-ethyl-4-methoxy-3-methylbenzenesulfonamide is far more than a simple chemical catalog entry; it is a rationally designed building block that leverages steric hindrance and electronic tuning to bypass the promiscuous metalloenzyme binding typical of primary sulfonamides. By adhering to the stringent, self-validating synthetic and analytical protocols outlined in this guide, researchers can confidently integrate this scaffold into advanced drug discovery pipelines and structure-based design campaigns.
References
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[4] PrepChem. Synthesis of N-ethyl(4-methyl phenyl) sulfonamide. Retrieved from[Link]
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[5] Google Patents. US20040167155A1 - Substituted dihydrophenanthridinesulfonamides (Utilization of 4-methoxy-3-methylbenzenesulfonyl chloride). Retrieved from
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[2] National Institutes of Health (PMC). Structural Characterization of Carbonic Anhydrase–Arylsulfonamide Complexes Using Ultraviolet Photodissociation Mass Spectrometry. Retrieved from[Link]
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[3] National Institutes of Health (PMC). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Retrieved from[Link]
Sources
- 1. 664317-88-8|N-Ethyl-4-methoxy-3-methylbenzenesulfonamide|BLD Pharm [bldpharm.com]
- 2. Structural Characterization of Carbonic Anhydrase–Arylsulfonamide Complexes Using Ultraviolet Photodissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. US20040167155A1 - Substituted dihydrophenanthridinesulfonamides - Google Patents [patents.google.com]
